molecular formula C16H16BrN3 B5758037 2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile

2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile

Cat. No.: B5758037
M. Wt: 330.22 g/mol
InChI Key: HZICXTYRGLWFGZ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile is a chemical compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, a methylpropyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of Substituents: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent. The amino group can be added through an amination reaction, while the methylpropyl group can be introduced via alkylation.

    Formation of the Carbonitrile Group: The carbonitrile group can be formed through a cyanation reaction using a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts may also be used to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
  • 2-Amino-4-(4-fluorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
  • 2-Amino-4-(4-methylphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile

Uniqueness

2-Amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3/c1-10(2)7-13-8-14(15(9-18)16(19)20-13)11-3-5-12(17)6-4-11/h3-6,8,10H,7H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICXTYRGLWFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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